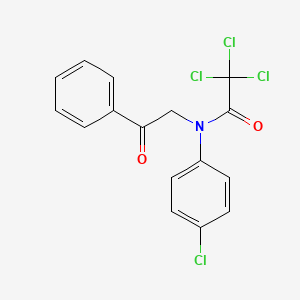
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of trichloro, chlorophenyl, and phenylethyl groups attached to an acetamide backbone. Compounds with similar structures are often used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-chlorophenyl and 2-oxo-2-phenylethyl derivatives. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: Lacks the phenylethyl group.
N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: Lacks the trichloro group.
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
62761-54-0 |
|---|---|
Fórmula molecular |
C16H11Cl4NO2 |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(4-chlorophenyl)-N-phenacylacetamide |
InChI |
InChI=1S/C16H11Cl4NO2/c17-12-6-8-13(9-7-12)21(15(23)16(18,19)20)10-14(22)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
UUWLFVBCRHEWSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





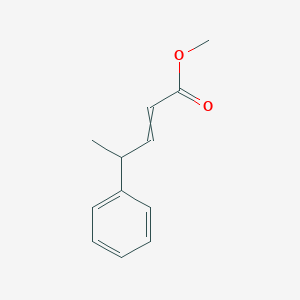
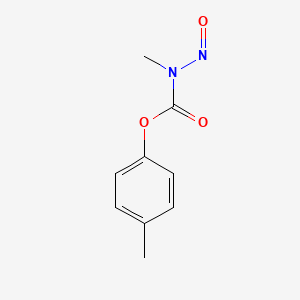
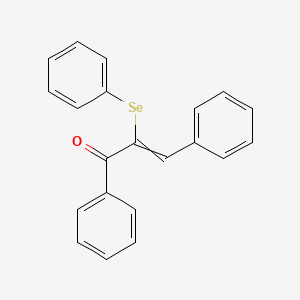
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
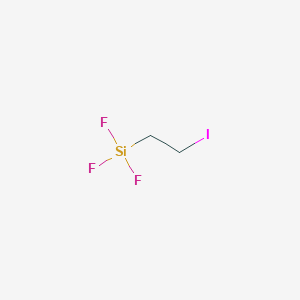

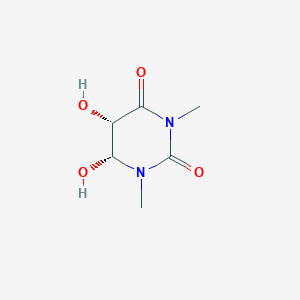

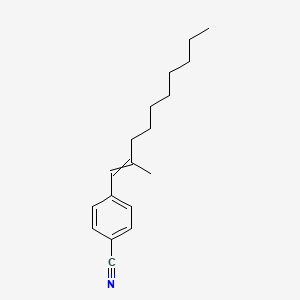
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
